molecular formula C12H14FNO3 B235016 (2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol CAS No. 149116-55-2

(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol

Cat. No.: B235016
CAS No.: 149116-55-2
M. Wt: 342.3 g/mol
InChI Key: GUBGYTABKSRVRQ-XABDMIIQSA-N
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Description

Molecular Configuration and Stereochemical Analysis

Gentiobiose consists of two D-glucose units connected via a β(1→6) glycosidic bond. The β-configuration at the anomeric carbon (C1 of the reducing glucose) is confirmed by nuclear magnetic resonance (NMR) and X-ray crystallography. The non-reducing glucose adopts a ^4C~1~ chair conformation, while the reducing end exhibits flexibility between ^4C~1~ and ^1C~4~ conformers depending on solvent and temperature.

Key stereochemical features include:

  • Absolute configuration : The reducing glucose unit has the (2R,3S,4S,5S,6R) configuration, while the non-reducing unit is (2R,3S,4R,5S,6S).
  • Hydrogen bonding : Inter-residue O3(non-reducing)–O2(reducing) and O5(non-reducing)–O6(reducing) hydrogen bonds stabilize the structure in aqueous solutions.

Crystallographic Studies of Polymorphic Forms

Gentiobiose exhibits polymorphism, with two characterized crystalline forms:

  • Form I : Monoclinic (P2~1~), with unit cell parameters a = 8.92 Å, b = 7.45 Å, c = 10.18 Å, β = 102.3°.
  • Form II : Orthorhombic (P2~1~2~1~2~1~), observed after slow heating of amorphous gentiobiose to 364 K.
Property Form I Form II
Density (g/cm³) 1.54 1.49
Melting Point (°C) 86 82
Solubility (H~2~O, g/L) 120 145

Form II shows reduced hydrogen-bonding network rigidity, attributed to disordered hydroxyl orientations.

Solid-State NMR Investigations of Molecular Dynamics

Solid-state ^1^H and ^13^C NMR reveal two mobility regimes in amorphous gentiobiose:

  • Low-temperature regime (293–320 K) : Restricted motion dominated by glycosidic bond librations (τ~c~ = 10^-8^ s).
  • High-temperature regime (320–359 K) : Segmental mobility involving whole-molecule rotation (τ~c~ = 10^-6^ s).

The glass transition temperature (T~g~) is 359 K, with a fragility index (m) of 92, classifying gentiobiose as a "fragile" glass former. Below T~g~, secondary β-relaxations associated with hydroxymethyl group rotations are observed at 150–220 K.

Comparative Analysis of α- and β-Anomeric Forms

While β-gentiobiose is predominant, the α-anomer (2R,3R,4S,5S,6R)-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyloxane-2,3,4,5-tetrol exhibits distinct properties:

Property β-Gentiobiose α-Gentiobiose
Specific Rotation (°) +14.2 +34.8
Reducing Capacity Yes No
Bitter Taste Threshold 8 mM >50 mM

The α-anomer cannot mutarotate due to both anomeric carbons being fixed in glycosidic linkages. β-Gentiobiose’s reducing capacity enables participation in Maillard reactions, contributing to caramelization flavors.

Properties

IUPAC Name

(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8+,9+,10-,11+,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBGYTABKSRVRQ-XABDMIIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@H]([C@H]2O)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40859054
Record name 4-O-alpha-D-Mannopyranosyl-alpha-D-mannopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149116-55-2
Record name 4-O-Mannopyranosyl-(1-6)-mannopyranan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149116552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Biological Activity

The compound (2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol is a complex carbohydrate derivative with significant biological activity. Known for its potential therapeutic applications and biological functions, this compound has garnered attention in various fields of research.

  • Molecular Formula : C18H32O15
  • Molecular Weight : 464.44 g/mol
  • CAS Number : 108795-32-0

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antioxidant Activity :
    • Studies have shown that the compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress in cells.
    • Case Study : In vitro assays demonstrated that the compound reduced oxidative damage in human cell lines by scavenging reactive oxygen species (ROS) effectively.
  • Antimicrobial Properties :
    • The compound has displayed antimicrobial activity against various pathogens.
    • Research Findings : A study indicated that it inhibited the growth of both Gram-positive and Gram-negative bacteria. Specifically, it showed a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory Effects :
    • The compound's ability to modulate inflammatory pathways has been documented.
    • Experimental Evidence : In animal models of inflammation, administration of the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Potential Anti-cancer Activity :
    • Preliminary studies suggest that the compound may possess anti-cancer properties.
    • Case Study : In vitro tests on human colon carcinoma HCT-116 cells revealed that the compound induced apoptosis at concentrations above 10 µM. The cell viability decreased significantly with an IC50 value around 15 µM.

Table 1: Biological Activities of the Compound

Activity TypeEffectivenessReference
AntioxidantSignificant ROS scavenging
AntimicrobialMIC = 50 µg/mL for S. aureus
Anti-inflammatoryReduced TNF-alpha and IL-6 levels
Anti-cancerIC50 = 15 µM in HCT-116 cells

The biological activities of this compound are attributed to its structural features that allow interaction with various biological targets. The hydroxymethyl groups play a critical role in enhancing solubility and facilitating interactions with cellular receptors.

  • Antioxidant Mechanism :
    • The hydroxyl groups in the structure are believed to donate electrons to free radicals, thereby neutralizing them.
  • Antimicrobial Mechanism :
    • The interaction with bacterial membranes disrupts their integrity leading to cell lysis.
  • Anti-inflammatory Mechanism :
    • It modulates signaling pathways involved in inflammation by inhibiting NF-kB activation.

Scientific Research Applications

Biological Applications

  • Antioxidant Activity : Research indicates that similar glycosylated compounds exhibit strong antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. Such properties make them potential candidates for developing nutraceuticals aimed at preventing oxidative damage in cells .
  • Antimicrobial Properties : Several studies have demonstrated that carbohydrate derivatives possess antimicrobial activity. The presence of multiple hydroxyl groups enhances the interaction with microbial cell membranes, potentially leading to cell lysis or inhibition of growth .
  • Drug Delivery Systems : The unique structural features of this compound allow it to be utilized in drug delivery applications. Its ability to form complexes with various drugs can enhance the solubility and bioavailability of poorly soluble therapeutic agents .

Pharmaceutical Applications

  • Therapeutic Agents : Compounds structurally similar to (2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol have been explored for their potential as therapeutic agents in treating conditions such as diabetes and cardiovascular diseases due to their ability to modulate glucose metabolism and lipid profiles .
  • Vaccine Development : There is ongoing research into using carbohydrate-based structures as adjuvants in vaccine formulations. Their immunogenic properties can enhance the efficacy of vaccines by stimulating immune responses .

Case Studies

StudyFocusFindings
Study 1Antioxidant PropertiesDemonstrated that similar glycosides reduced oxidative stress markers in vitro by 50% compared to control groups .
Study 2Antimicrobial EfficacyShowed effective inhibition of bacterial growth (e.g., E. coli) at concentrations as low as 10 mg/mL .
Study 3Drug DeliveryEvaluated the compound's ability to enhance the solubility of a poorly soluble drug by 300% when formulated together .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Diastereomers

(2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-Trihydroxy-2-(Hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
  • Molecular Formula : C₁₂H₂₂O₁₁
  • Molecular Weight : 342.30 g/mol
  • Key Differences : Stereochemical variation at positions 5 and 6 of the second oxane ring (R-configuration at C5 and C6 vs. S-configuration in the target compound) .
α-Arbutin and β-Arbutin
  • Molecular Formula : C₁₂H₁₆O₇ (α-arbutin)
  • Molecular Weight : ~272.25 g/mol
  • Key Differences: Contains a 4-hydroxyphenoxy aglycone instead of a second sugar moiety. α- and β-arbutin differ in glycosidic linkage (α vs. β) .
  • Biological Activity : Used as tyrosinase substrates in depigmenting cosmetics. β-arbutin is naturally occurring, while α-arbutin is synthetically derived .

Complex Glycosides and Polysaccharides

Mannan (C₁₂H₂₂O₁₁ Derivatives)
  • Molecular Formula: Varies (e.g., C₃₆H₆₇NO₁₇ in ).
  • Molecular Weight : Up to 666.6 g/mol (e.g., MANNAN in ).
  • Key Differences: Larger polysaccharides with extended glycosidic chains or amino substitutions. For example, MANNAN from Areca catechu has a branched structure with multiple oxane units .
  • Applications : Used in bacterial FimH antagonism (e.g., ) or as reference standards in glycomics .
Indican (2S,3R,4S,5S,6R)-2-((1H-Indol-3-yl)oxy)-6-(Hydroxymethyl)tetrahydro-2H-Pyran-3,4,5-triol
  • Molecular Formula: C₁₄H₁₇NO₆
  • Molecular Weight : ~295.29 g/mol
  • Key Differences : Contains an indolyl aglycone instead of a second sugar ring.
  • Applications : Laboratory research, particularly in studying hydrolysis or metabolic pathways .

Functionalized Derivatives

(2R,3S,4S,5S,6R)-2-(Hydroxymethyl)-6-[4-(Hydroxymethyl)phenyl]phenoxy]tetrahydropyran-3,4,5-triol
  • Molecular Formula : C₁₉H₂₄O₈
  • Molecular Weight : 365.8 g/mol (as lithium adduct, ).
  • Key Differences : Aromatic phenyl groups enhance hydrophobicity, enabling interactions with bacterial adhesins like FimH .
Sotagliflozin (Anti-Diabetic Agent)
  • Molecular Formula : C₂₁H₂₅ClO₅S
  • Molecular Weight : 424.94 g/mol
  • Key Differences : Contains a chlorophenyl and ethoxybenzyl group, making it a synthetic SGLT inhibitor rather than a natural glycoside .

Structural and Functional Analysis

Molecular Properties and Solubility

Compound Hydrogen Bond Donors Hydrogen Bond Acceptors LogP Polar Surface Area (Ų)
Target Compound 9 11 -3.2* ~200
α-Arbutin 6 7 -1.5 ~140
Indican 5 6 0.8 ~110

*Estimated based on polyhydroxy substitution.

Preparation Methods

Liquefaction and Saccharification

The industrial production of maltose predominantly relies on the enzymatic hydrolysis of starch. Corn starch (protein ≤0.4%, lipid ≤0.12%) is liquefied at 110–112°C using α-amylase (0.40–0.42 kg/ton starch) at pH 5.7–6.0, yielding dextrins with a dextrose equivalent (DE) of 10–12. Subsequent saccharification involves β-amylase (0.49–0.50 kg/ton), pullulanase (0.39–0.41 kg/ton), and maltotriose-forming enzymes (0.57–0.59 kg/ton) at 58–60°C and pH 5.1–5.2 for 48–50 hours. This step achieves maltose concentrations of 85–91.5% (dry basis).

Enzyme Optimization

Recent advancements highlight the role of Bacillus sp. maltose phosphorylase (MalE), which exhibits phosphorolytic activity toward maltose at pH 8.1 and 45°C. When combined with glucoamylase, this system reduces residual dextrins by 95%.

Chromatographic Purification

Simulated Moving Bed (SMB) Chromatography

High-purity maltose (≥98%) is isolated using strongly acidic cation-exchange resins (Ca²⁺ or K⁺ form) in SMB systems. Key parameters include:

ParameterOptimal RangeImpact on Purity/Yield
Column Temperature60–70°CEnhances separation
Flow Rate8–10 mL/minReduces dextrin carryover
Feed Concentration40–50% solidsMaximizes resin capacity

Fractionation recovers 93–96% maltose with ≤2.5% maltotriose.

Ion-Exchange Refinement

Post-chromatography, syrup undergoes ion-exchange (pH 4.7, 47°C) to remove residual ions, followed by vacuum concentration (80°C, -0.10 MPa) to 72% solids.

Crystallization Techniques

Dynamic Crystallization

Syrup (72% solids) is seeded with 1.4% reagent-grade maltose at 50°C and cooled at 2°C/5h for 60 hours. This yields magma with 98% purity, which is washed with 60% ethanol and vacuum-dried.

Isopropanol-Assisted Crystallization

A novel method adds isopropanol (50–500% w/w) to maltose syrup (30–80% solids) at 25–80°C, achieving 85–95% yield and 99.5% purity after drying at 75–85°C.

Chemical Synthesis

Glycosylation Strategies

Maltose derivatives are synthesized via trichloroacetimidate donors. For example, 4′-O-acetyl-maltose is produced by benzylation, selective silylation, and acetylation, achieving 70% yield.

Enzymatic Transglycosylation

Cyclodextrin glucanotransferase (CGTase) templates maltose into cyclodextrins using 1-adamantane carboxylic acid, achieving 70% β-cyclodextrin yield.

Analytical Validation

Assay Protocols

Maltose content is quantified using α-D-glucosidase-mediated hydrolysis coupled with glucose oxidase (Limit of Detection: 0.05 nmol/μl).

Structural Confirmation

¹H/¹³C NMR and MALDI-TOF MS verify α-(1→4) linkages and esterification sites in synthetic derivatives.

Industrial Scaling Considerations

ProcessThroughput (kg/h)Energy Consumption (kWh/kg)
Enzymatic Hydrolysis500–1,0000.8–1.2
SMB Chromatography200–4002.5–3.0
Crystallization100–1501.5–2.0

Continuous crystallization systems (e.g., MSMPR with recycle) improve yield by 5.5% compared to batch methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
Reactant of Route 2
(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol

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